Obtusifoliol

描述

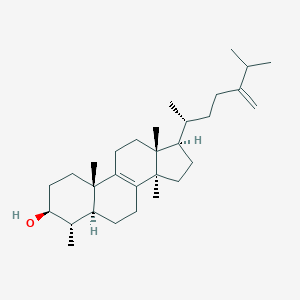

structure

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3S,4S,5S,10S,13R,14R,17R)-4,10,13,14-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19(2)20(3)9-10-21(4)23-13-17-30(8)26-12-11-24-22(5)27(31)15-16-28(24,6)25(26)14-18-29(23,30)7/h19,21-24,27,31H,3,9-18H2,1-2,4-8H3/t21-,22+,23-,24+,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNYKQIDRZNIKT-VSADUBDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCC(=C)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168650 | |

| Record name | Obtusifoliol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Obtusifoliol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16910-32-0 | |

| Record name | (+)-Obtusifoliol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16910-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Obtusifoliol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016910320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Obtusifoliol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OBTUSIFOLIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RH57E39ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Obtusifoliol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Obtusifoliol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtusifoliol is a tetracyclic triterpenoid alcohol that serves as a crucial metabolic intermediate in the biosynthesis of sterols in plants and fungi.[1] As a member of the sterol class of lipids, it is characterized by a C30 hydrocarbon skeleton. This guide provides a comprehensive overview of the chemical structure of this compound, including its detailed molecular architecture, physicochemical properties, and key biosynthetic pathways. Furthermore, it outlines detailed experimental protocols for its isolation, purification, and structural elucidation, and presents visual representations of its role in biochemical pathways.

Chemical Structure and Properties

This compound possesses a complex stereochemistry that is critical to its biological function. Its systematic IUPAC name is (3S,4S,5S,10S,13R,14R,17R)-4,10,13,14-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol. The core of the molecule is a cyclopenta[a]phenanthrene ring system, also known as the steroid nucleus.

Key structural features include:

-

A hydroxyl group (-OH) at the C-3 position with a beta orientation.

-

Two methyl groups at the C-4 and C-14 positions with alpha orientations.

-

A double bond between C-8 and C-9.

-

A complex side chain at the C-17 position, which includes a double bond between C-24 and C-28.

A 2D representation of the chemical structure of this compound is provided below.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₀H₅₀O | [2] |

| Molecular Weight | 426.72 g/mol | [2] |

| IUPAC Name | (3S,4S,5S,10S,13R,14R,17R)-4,10,13,14-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | [2] |

| CAS Number | 16910-32-0 | [2] |

| Appearance | Solid | [2] |

| 1H NMR (500 MHz, CDCl₃) | δ 4.93 (br p, J = 1.7 Hz, 1H, H28a), 4.67 (br s, 1H, H28b), 2.68 (t, J = 6.3 Hz, 1H, H24), 0.97 (s, 3H, H19), 0.74 (s, 3H, H18) | [3] |

| 13C NMR (125 MHz, CDCl₃) | δ 146.7 (C4), 140.8 (C8), 128.0 (C9), 114.4 (C28) | [3] |

Experimental Protocols

Isolation and Purification of this compound from Euphorbia Latex

The following protocol is a representative method for the isolation and purification of this compound from the latex of Euphorbia species.[4][5]

1. Latex Collection and Extraction:

-

Fresh latex is collected from the plant.

-

The latex is immediately extracted with methanol at room temperature to prevent coagulation and enzymatic degradation of the constituents.

-

The methanolic extract is then filtered and concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Column Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent such as n-hexane.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity. A common gradient starts with n-hexane and gradually introduces ethyl acetate. For example:

-

100% n-hexane

-

n-hexane:ethyl acetate (95:5)

-

n-hexane:ethyl acetate (90:10)

-

n-hexane:ethyl acetate (80:20)

-

and so on, up to 100% ethyl acetate.

-

-

Fraction Collection: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC).

-

Identification: Fractions containing the compound of interest (this compound) are identified by comparing their Rf values with a known standard.

-

Final Purification: The fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

Structural Elucidation by NMR and Mass Spectrometry

The definitive structure of isolated this compound is confirmed through a combination of spectroscopic techniques.[6][7]

1. Sample Preparation:

-

A few milligrams of the purified compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), for NMR analysis.

-

A separate, dilute solution in a volatile solvent like methanol or dichloromethane is prepared for mass spectrometry.

2. NMR Spectroscopy:

-

1D NMR:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC Separation: The sample is injected into a gas chromatograph to separate it from any minor impurities. A common column used is a 5% phenyl methyl siloxane capillary column. The temperature program typically starts at a low temperature and is gradually increased to elute the compound.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Impact (EI) ionization is commonly used. The resulting mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be used to confirm the structure.

Biosynthesis and Biological Role

This compound is a key intermediate in the post-squalene segment of the sterol biosynthesis pathway in plants and fungi.[3] The pathway begins with the cyclization of 2,3-oxidosqualene. In plants, this leads to cycloartenol, which is then converted through a series of enzymatic steps to this compound.

A critical step in the onward metabolism of this compound is its demethylation at the C-14 position, a reaction catalyzed by the enzyme sterol 14α-demethylase (CYP51).[8] This enzyme is a member of the cytochrome P450 superfamily. The removal of the 14α-methyl group is a crucial step for the formation of functional sterols, such as sitosterol and campesterol in plants, and ergosterol in fungi.

Recent evidence also suggests that this compound may not only be a metabolic intermediate but could also function as a signaling molecule in plants.[9][10] Studies have shown that the application of this compound can induce the expression of genes involved in its own metabolism, suggesting a feedback regulatory mechanism. Furthermore, radiolabeling experiments have demonstrated that this compound can be transported within the plant, a characteristic of signaling molecules.[9]

Conclusion

This compound is a structurally complex and biologically significant sterol intermediate. A thorough understanding of its chemical structure, properties, and biosynthetic context is essential for researchers in natural product chemistry, plant biology, and mycology. The detailed experimental protocols provided in this guide offer a practical framework for the isolation and characterization of this compound, facilitating further research into its biological functions and potential applications.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. (+)-Obtusifoliol | C30H50O | CID 65252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. cbijournal.com [cbijournal.com]

- 5. Frontiers | Euphorbia species latex: A comprehensive review on phytochemistry and biological activities [frontiersin.org]

- 6. scispace.com [scispace.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Obtusifoliol Biosynthesis Pathway: A Technical Guide for Researchers

An In-depth Exploration of a Key Metabolic Route in Plant Sterol Production for Researchers, Scientists, and Drug Development Professionals.

Introduction

The biosynthesis of sterols in plants is a complex and vital metabolic network, yielding a diverse array of molecules crucial for membrane structure, hormone signaling, and defense. Central to this network is the production of obtusifoliol, a key intermediate that serves as a branching point for the synthesis of various phytosterols. Understanding the enzymatic steps leading to this compound is paramount for manipulating plant sterol composition for agricultural improvement and for identifying novel targets for drug development, particularly in the realm of antifungals and other therapeutic agents that target sterol metabolism.

This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in plants. It details the key enzymes, their catalytic mechanisms, and the intermediate molecules involved. Furthermore, this guide presents available quantitative data, detailed experimental protocols for studying this pathway, and visual representations of the biochemical route and associated experimental workflows.

The Core Biosynthetic Pathway

The journey from the ubiquitous precursor 2,3-oxidosqualene to this compound involves a series of four key enzymatic reactions. This pathway is a distinguishing feature of plant sterol biosynthesis, diverging from the lanosterol-based pathway found in animals and fungi.

Cyclization of 2,3-Oxidosqualene by Cycloartenol Synthase (CAS)

The first committed step in plant sterol biosynthesis is the cyclization of the linear triterpenoid, 2,3-oxidosqualene, into the pentacyclic cycloartenol. This complex reaction is catalyzed by Cycloartenol Synthase (CAS) , an oxidosqualene cyclase. The reaction proceeds through a series of concerted cation-π cyclizations initiated by the protonation of the epoxide ring of 2,3-oxidosqualene.[1]

Methylation of Cycloartenol by Sterol Methyltransferase 1 (SMT1)

Following its formation, cycloartenol undergoes a methylation event at the C-24 position of its side chain. This reaction is catalyzed by Sterol Methyltransferase 1 (SMT1) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. This step is critical for introducing the alkyl substitutions that are characteristic of many plant sterols.[2]

Isomerization of Cycloeucalenol by Cycloeucalenol Cycloisomerase (CPI)

The product of the SMT1-catalyzed reaction, 24-methylene cycloartenol, is then converted to cycloeucalenol. Subsequently, Cycloeucalenol Cycloisomerase (CPI) , also known as cyclopropylsterol isomerase, catalyzes the opening of the 9β,19-cyclopropane ring of cycloeucalenol to form this compound.[3] This isomerization is a pivotal step that transforms the pentacyclic cyclopropylsterol into a tetracyclic sterol.

Demethylation of this compound by this compound 14α-Demethylase (CYP51)

The final key step in this core pathway is the oxidative removal of the 14α-methyl group from this compound. This reaction is catalyzed by This compound 14α-Demethylase , a cytochrome P450 enzyme belonging to the CYP51 family. This demethylation is a crucial step in the maturation of sterols and is a well-established target for antifungal drugs.

The overall biosynthetic pathway from 2,3-oxidosqualene to the product of CYP51 action is depicted below:

Caption: The core enzymatic steps in the biosynthesis of this compound from 2,3-oxidosqualene in plants.

Quantitative Data

Quantitative understanding of enzyme kinetics and metabolite concentrations is crucial for modeling and engineering metabolic pathways. The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthesis pathway.

Table 1: Kinetic Parameters of this compound Pathway Enzymes

| Enzyme | Organism | Substrate | Apparent K_m (µM) | Apparent V_max | Source |

| Sterol Methyltransferase 1 (SMT1) | Arabidopsis thaliana (expressed in E. coli) | Cycloartenol | 42 | 5.2 pmol min⁻¹ mg⁻¹ protein | [2] |

| This compound 14α-Demethylase (CYP51) | Zea mays (seedlings) | This compound | 160 ± 5 | 65 ± 5 pmol/min per mg of protein |

Note: Kinetic data for Cycloartenol Synthase and Cycloeucalenol Cycloisomerase are not widely reported in the literature.

Table 2: Effects of Gene Silencing on Sterol Composition

| Gene Silenced | Plant | Effect on Sterol Profile | Reference |

| CYP51 | Nicotiana benthamiana | Accumulation of this compound and other 14α-methyl sterols. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Protocol 1: Virus-Induced Gene Silencing (VIGS) of CYP51 in Nicotiana benthamiana

VIGS is a powerful reverse genetics tool to study gene function in plants. This protocol is adapted from methodologies used to silence sterol biosynthesis genes.

Materials:

-

Agrobacterium tumefaciens strain GV3101

-

TRV-based VIGS vectors: pTRV1 and pTRV2 containing a fragment of the target CYP51 gene

-

Nicotiana benthamiana plants (4-6 leaf stage)

-

LB medium with appropriate antibiotics (e.g., rifampicin, kanamycin, gentamycin)

-

Induction medium (LB medium with 10 mM MES pH 5.6, 20 µM acetosyringone, and antibiotics)

-

1 ml needless syringes

Procedure:

-

Agrobacterium Culture Preparation:

-

Streak A. tumefaciens strains harboring pTRV1 and pTRV2-CYP51 on LB agar plates with appropriate antibiotics and incubate at 28°C for 2 days.

-

Inoculate a single colony of each strain into 10 ml of LB medium with antibiotics and grow overnight at 28°C with shaking.

-

Pellet the bacterial cells by centrifugation and resuspend in induction medium to an OD_600 of 1.0.

-

Incubate the cultures at room temperature for 3-4 hours without shaking.

-

-

Agroinfiltration:

-

Mix equal volumes of the A. tumefaciens cultures containing pTRV1 and pTRV2-CYP51.

-

Infiltrate the bacterial suspension into the abaxial side of two lower leaves of N. benthamiana plants using a 1 ml needless syringe.[4]

-

As a control, infiltrate plants with a mixture of pTRV1 and an empty pTRV2 vector.

-

-

Post-Infiltration and Phenotyping:

-

Grow the infiltrated plants in a controlled environment (e.g., 22-25°C, 16h light/8h dark cycle).

-

Observe the plants for any visible phenotypes, such as stunted growth, which can be indicative of disrupted sterol biosynthesis.

-

Collect leaf samples for sterol analysis 2-3 weeks post-infiltration.

-

Caption: A streamlined workflow for the Virus-Induced Gene Silencing of CYP51 in N. benthamiana.

Protocol 2: Heterologous Expression and Functional Characterization of Plant CYP51 in Saccharomyces cerevisiae

Yeast provides a powerful system for the functional characterization of plant enzymes, particularly for P450s like CYP51.

Materials:

-

Saccharomyces cerevisiae strain deficient in its endogenous CYP51 (e.g., an erg11 mutant)

-

Yeast expression vector (e.g., pYES2)

-

Full-length cDNA of the plant CYP51 gene

-

Yeast transformation reagents (e.g., lithium acetate, PEG)

-

Selective yeast growth media (e.g., SC-Ura)

-

Media for inducing gene expression (e.g., SC-Ura with galactose)

Procedure:

-

Vector Construction:

-

Clone the full-length coding sequence of the plant CYP51 into a yeast expression vector under the control of an inducible promoter (e.g., GAL1).

-

-

Yeast Transformation:

-

Transform the expression construct into a suitable yeast mutant strain (e.g., erg11 mutant) using the lithium acetate method.

-

Select for transformants on appropriate selective media.

-

-

Functional Complementation Assay:

-

Grow the transformed yeast cells in permissive (galactose-containing) and non-permissive (glucose-containing) media.

-

Assess the ability of the plant CYP51 to rescue the growth of the erg11 mutant on the permissive medium, which indicates functional complementation.

-

-

Enzyme Activity Assay (from yeast microsomes):

-

Grow a larger culture of the transformed yeast in inducing medium.

-

Harvest the cells and prepare microsomal fractions by differential centrifugation.

-

Perform an in vitro enzyme assay by incubating the microsomes with this compound and NADPH.

-

Analyze the reaction products by GC-MS to confirm the demethylation of this compound.

-

Caption: Workflow for heterologous expression and functional analysis of plant CYP51 in yeast.

Protocol 3: GC-MS Analysis of Plant Sterols

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the separation and identification of sterols.

Materials:

-

Plant tissue (e.g., leaves from VIGS experiments)

-

Internal standard (e.g., epicoprostanol or 5α-cholestane)

-

Saponification solution (e.g., 6% w/v KOH in methanol)

-

Hexane

-

Derivatization reagent (e.g., BSTFA with 1% TMCS)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation and Saponification:

-

Freeze-dry and grind the plant tissue to a fine powder.

-

To a known amount of tissue (e.g., 50 mg), add a known amount of internal standard.

-

Add the saponification solution and heat at 80°C for 1 hour to hydrolyze sterol esters.

-

-

Extraction of Unsaponifiables:

-

After cooling, add water and extract the unsaponifiable lipids (containing free sterols) with hexane three times.

-

Pool the hexane fractions and wash with water until neutral.

-

Dry the hexane extract under a stream of nitrogen.

-

-

Derivatization:

-

To the dried lipid extract, add the silylation reagent (e.g., 50 µl of BSTFA + 1% TMCS and 50 µl of pyridine).

-

Heat at 70°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers, which are more volatile for GC analysis.

-

Evaporate the derivatization reagent under nitrogen and redissolve the sample in hexane.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Use a temperature program that allows for the separation of different sterols (e.g., start at 180°C, ramp to 280°C).

-

Identify the sterols based on their retention times and mass spectra by comparison with authentic standards and library data.

-

Quantify the sterols by comparing their peak areas to that of the internal standard.

-

Caption: A general workflow for the analysis of plant sterols using GC-MS.

Conclusion

The biosynthesis of this compound represents a critical juncture in the production of phytosterols, molecules with profound implications for plant biology and human health. A thorough understanding of this pathway, from the enzymes that catalyze each step to the intermediates they produce, is essential for researchers in plant science, biochemistry, and drug discovery. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into this fascinating and important metabolic route. Future research focused on elucidating the kinetics of all the core enzymes and their regulatory mechanisms will undoubtedly open new avenues for the targeted manipulation of plant sterol profiles and the development of novel bioactive compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. STEROL METHYLTRANSFERASE 1 Controls the Level of Cholesterol in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cycloeucalenol cycloisomerase - Wikipedia [en.wikipedia.org]

- 4. Virus-induced Gene Silencing (VIGS) in Nicotiana benthamiana and Tomato - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Obtusifoliol in Fungal Sterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtusifoliol, a key metabolic intermediate in the sterol biosynthesis pathway of certain fungi, plays a critical role in the production of essential membrane components. This technical guide provides an in-depth exploration of the biological functions of this compound, the enzymatic reactions it undergoes, and its significance as a potential target for antifungal therapies. We present a comprehensive overview of the metabolic pathway, quantitative data on enzyme kinetics, detailed experimental protocols for studying this compound metabolism, and a discussion of its potential signaling roles. This document is intended to serve as a valuable resource for researchers in mycology, biochemistry, and drug development.

Introduction

Sterols are vital components of eukaryotic cell membranes, influencing membrane fluidity, permeability, and the function of membrane-bound proteins. In fungi, the primary sterol is ergosterol, which is analogous to cholesterol in mammals. The biosynthesis of ergosterol is a complex, multi-step process that presents numerous targets for antifungal drug development. One such critical intermediate in this pathway in a subset of fungi is this compound. This guide focuses on the multifaceted role of this compound, providing a technical foundation for its study and potential exploitation in therapeutic strategies.

The Ergosterol Biosynthesis Pathway: The Central Role of this compound

This compound is a C30 sterol that serves as a substrate for the enzyme sterol 14α-demethylase (CYP51), a member of the cytochrome P450 superfamily. This enzyme catalyzes the removal of the 14α-methyl group from its sterol substrate, a crucial step in the synthesis of ergosterol. While lanosterol and eburicol are the preferred substrates for CYP51 in many fungi, including several pathogenic species, this compound is a key intermediate in others.[1][2][3] The demethylation of this compound by CYP51 yields Δ8,14-sterol, which then undergoes a series of further enzymatic modifications to ultimately form ergosterol.[4][5]

The inhibition of CYP51 is the mechanism of action for the widely used azole class of antifungal drugs.[6] By blocking this enzyme, azoles lead to the accumulation of 14α-methylated sterols, such as this compound, and the depletion of ergosterol. This disruption of sterol homeostasis compromises the integrity and function of the fungal cell membrane, leading to growth inhibition.[7][8]

Quantitative Data on this compound Metabolism

The efficiency of CYP51 in metabolizing different sterol substrates varies among fungal species. Understanding the kinetic parameters of this enzyme is crucial for designing effective and specific inhibitors. Below is a summary of the steady-state kinetic parameters for the 14α-demethylation of eburicol and this compound by CYP51B from the pathogenic fungus Aspergillus fumigatus.

| Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) | Reference |

| Eburicol | 55.91 | 5.6 | 0.10 | [9] |

| This compound | 23 | - | - | [9] |

Note: The table from the source only provided the binding affinity (Kd/Ks) for this compound with Malassezia globosa CYP51, which was 23 µM. The full kinetic parameters for this compound with A. fumigatus CYP51B were not available in the cited source.

The accumulation of this compound due to CYP51 inhibition can have a significant impact on fungal growth. While specific quantitative data on the direct correlation between this compound concentration and growth inhibition is limited, studies on the effects of azole antifungals provide indirect evidence. Treatment of fungal cultures with CYP51 inhibitors leads to a dose-dependent increase in 14α-methylated sterols, including this compound, which correlates with a decrease in fungal proliferation.

Experimental Protocols

Fungal Sterol Extraction and Analysis by GC-MS

This protocol outlines the general steps for extracting and analyzing fungal sterols, which can be adapted to quantify this compound.[10][11][12][13][14]

1. Fungal Culture and Harvest:

-

Grow the fungal strain of interest in an appropriate liquid or solid medium.

-

To induce this compound accumulation, the medium can be supplemented with a sub-lethal concentration of an azole antifungal that inhibits CYP51.

-

Harvest the mycelia by filtration or centrifugation. Wash with sterile water and freeze-dry.

2. Saponification:

-

Weigh a specific amount of dried mycelia (e.g., 50 mg).

-

Add 2 mL of 10% (w/v) potassium hydroxide in 90% (v/v) ethanol.

-

Incubate at 80°C for 1 hour to hydrolyze lipids.

3. Sterol Extraction:

-

After cooling, add 1 mL of sterile water and 2 mL of n-hexane.

-

Vortex vigorously for 3 minutes and centrifuge to separate the phases.

-

Carefully collect the upper hexane layer containing the non-saponifiable lipids (sterols).

-

Repeat the extraction with another 2 mL of n-hexane and pool the organic phases.

-

Evaporate the hexane to dryness under a stream of nitrogen.

4. Derivatization:

-

To the dried sterol extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

-

Incubate at 60°C for 30 minutes to convert sterols to their more volatile trimethylsilyl (TMS) ethers.

5. GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the different sterol TMS ethers.

-

Identify this compound-TMS ether based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated with a known amount of the standard.

CYP51 Enzyme Activity Assay

This protocol provides a framework for measuring the activity of fungal CYP51, which can be used to assess the efficacy of potential inhibitors.[4][15][16][17]

1. Reagents and Buffers:

-

Purified recombinant fungal CYP51 and its redox partner, NADPH-cytochrome P450 reductase (CPR).

-

Substrate: this compound (or another suitable sterol like lanosterol or eburicol).

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing glycerol).

-

NADPH generating system (e.g., isocitrate dehydrogenase and sodium isocitrate) or NADPH.

-

Quenching solvent (e.g., ethyl acetate).

2. Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, purified CYP51, CPR, and the NADPH generating system.

-

Add the substrate (this compound) dissolved in a suitable vehicle (e.g., 2-hydroxypropyl-β-cyclodextrin).

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

3. Initiation and Termination:

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a defined period (e.g., 15-60 minutes).

-

Terminate the reaction by adding an equal volume of quenching solvent (e.g., ethyl acetate) and vortexing.

4. Product Analysis:

-

Centrifuge to separate the phases and collect the organic layer.

-

Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the products by reverse-phase HPLC or GC-MS to separate and quantify the demethylated sterol product.

5. Data Analysis:

-

Calculate the rate of product formation to determine the enzyme activity.

-

For inhibitor studies, perform the assay with varying concentrations of the test compound to determine the IC50 value.

Potential Signaling Role of this compound

While the primary role of this compound in fungi is as a metabolic intermediate, research in plants suggests that it may also have signaling functions.[18] In plants, this compound has been shown to act as a mobile signal that can influence gene expression.[18] Whether this compound or its derivatives play a similar signaling role in fungi is an area that warrants further investigation. The accumulation of this compound upon treatment with azole antifungals could potentially trigger cellular stress responses or other signaling cascades beyond the direct effects on membrane integrity.

Conclusion and Future Directions

This compound is a crucial intermediate in the ergosterol biosynthesis pathway of certain fungi, and its metabolizing enzyme, CYP51, is a validated target for antifungal drugs. This guide has provided a technical overview of the biological role of this compound, methods for its study, and quantitative data related to its metabolism. Future research should focus on several key areas:

-

Elucidating the full range of fungal species that utilize this compound as a primary substrate for CYP51.

-

Generating more comprehensive quantitative data on the kinetic parameters of various fungal CYP51 enzymes with this compound.

-

Investigating the potential signaling roles of this compound and other sterol intermediates in fungal physiology and pathogenesis.

-

Leveraging the structural and functional knowledge of the this compound-CYP51 interaction to design novel, more potent, and specific antifungal agents.

A deeper understanding of the biological role of this compound will undoubtedly contribute to the development of new strategies to combat fungal infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 15. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Lipid Signaling in Plants. Cloning and Expression Analysis of the this compound 14α-Demethylase from Solanum chacoense Bitt., a Pollination- and Fertilization-Induced Gene with Both this compound and Lanosterol Demethylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Isolation of Obtusifoliol: A Technical Guide to its Discovery, Chemistry, and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtusifoliol, a key tetracyclic triterpenoid intermediate in sterol biosynthesis, has garnered significant attention for its pivotal role in the metabolic pathways of fungi and plants. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound. It details the experimental protocols for its extraction and purification, presents its physicochemical and spectral data in a structured format, and illustrates the biosynthetic pathway in which it participates. This document serves as an in-depth resource for researchers in natural product chemistry, biochemistry, and drug development seeking to understand and utilize this important biomolecule.

Introduction

This compound (4α,14α-dimethyl-5α-ergosta-8,24(28)-dien-3β-ol) is a crucial metabolic intermediate in the biosynthesis of sterols in both fungi and plants. In these organisms, it serves as the substrate for the enzyme sterol 14α-demethylase (CYP51), a key step in the pathway leading to the formation of essential sterols like ergosterol in fungi and sitosterol and campesterol in plants. The critical role of the CYP51 enzyme makes it a major target for antifungal drugs, highlighting the importance of understanding its substrate, this compound. This guide will delve into the history of its discovery, provide detailed methodologies for its isolation, and present its chemical and physical properties.

History of Discovery and Isolation

The first isolation of this compound was reported in 1951 by Gonzalez and Breton from the latex of Euphorbia obtusifolia. In their pioneering work, they separated two triterpenes, one of which they named this compound. They characterized it as colorless needles with a melting point of 134-135°C and a specific rotation of +68.2° in chloroform.

Following its initial discovery, the elucidation of the sterol biosynthesis pathway in the latter half of the 20th century revealed the central role of this compound as a metabolic intermediate. Modern isolation techniques have since moved from simple crystallization to more sophisticated chromatographic methods, allowing for higher purity and yield. These methods typically involve the extraction of total lipids from a plant source, followed by saponification and a series of chromatographic separations to isolate the unsaponifiable fraction containing sterols.

Physicochemical and Spectroscopic Data

The structural elucidation and characterization of this compound have been achieved through a combination of spectroscopic techniques. The following tables summarize its key physical and spectral properties.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O | |

| Molar Mass | 426.72 g/mol | |

| Melting Point | 134-135 °C | |

| Specific Rotation [α]D | +68.2° (c 1.5, CHCl₃) | |

| Appearance | Colorless needles |

Table 2: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-28a | 4.93 | br p | 1.7 |

| H-28b | 4.67 | br s | |

| H-24 | 2.68 | t | 6.3 |

| H-2a | 2.32 | ddd | 16.8, 11.6, 5.6 |

| H-11 | 2.20 - 2.10 | m | |

| H-2b, H-5, H-7 | 2.07 - 2.00 | m | |

| H-1a, H-16a | 1.99 - 1.88 | m | |

| H-1b, H-6a, H-12 | 1.86 - 1.72 | m | |

| H-29 | 1.76 | s | |

| H-6b, H-15a, H-16b, H-17, H-20, H-22a, H-23 | 1.65 - 1.35 | m | |

| H-26 | 1.31 | s | |

| H-27 | 1. |

An In-depth Technical Guide to Obtusifoliol: CAS Number, Chemical Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtusifoliol is a naturally occurring sterol that plays a crucial role as a metabolic intermediate in the biosynthesis of sterols in plants and fungi.[1] As a key substrate for the enzyme sterol 14α-demethylase (CYP51), it is positioned at a critical juncture in the pathway leading to the formation of essential sterols like sitosterol and stigmasterol in plants, and ergosterol in fungi.[2][3] Beyond its fundamental role in cellular membrane structure and function, recent research has highlighted the potential of this compound and its derivatives as bioactive molecules, exhibiting cell growth inhibitory and apoptotic effects against cancer cell lines. This technical guide provides a comprehensive overview of the chemical properties, biological significance, and experimental methodologies related to this compound.

Chemical and Physical Properties of this compound

This compound, with the CAS number 16910-32-0 , is a tetracyclic triterpenoid.[3][4][5][6] Its chemical structure and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 16910-32-0 | [3][4][5][6] |

| Molecular Formula | C30H50O | [3][4][6] |

| Molecular Weight | 426.72 g/mol | [3][4] |

| IUPAC Name | (3S,4S,5S,10S,13R,14R,17R)-4,10,13,14-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | [4] |

| SMILES | C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@]3(CC[C@@H]4--INVALID-LINK--CCC(=C)C(C)C)C)C | [3][4] |

| Physical Description | Solid | [4] |

| Melting Point | 134-135 °C (from Methanol) | [7] |

| Storage Temperature | 2°C - 8°C | [3] |

Biological Significance and Signaling Pathways

Role in Sterol Biosynthesis

This compound is a pivotal intermediate in the sterol biosynthesis pathway in plants. This pathway commences with the cyclization of 2,3-oxidosqualene. In plants, this leads to the formation of cycloartenol, which is then converted through a series of enzymatic steps to this compound.

The most critical step involving this compound is its demethylation at the 14α-position, a reaction catalyzed by the cytochrome P450 enzyme, this compound 14α-demethylase (CYP51).[2][3] This reaction is essential for the subsequent formation of various phytosterols that are vital for plant growth and development, serving as precursors for brassinosteroid hormones and modulating membrane fluidity.[2][6]

Caption: Simplified overview of the plant sterol biosynthesis pathway highlighting the central role of this compound.

Signaling Role in Plant Development

Emerging evidence suggests that this compound may not only be a metabolic intermediate but could also function as a signaling molecule in plants.[2] Studies have shown that the application of this compound can induce the expression of the CYP51G1-Sc mRNA, indicating a potential feedback mechanism or a broader signaling role.[2] Furthermore, experiments using radiolabeled this compound have demonstrated its ability to be transported to distal parts of the plant, supporting its potential as a mobile signaling molecule involved in plant development.[2]

Cell Growth Inhibitory and Apoptotic Effects

Recent studies have explored the pharmacological potential of this compound and its derivatives. A notable study on compounds isolated from Euphorbia sogdiana revealed that this compound and related steroids exhibit cytotoxic effects on breast cancer cell lines, specifically MCF-7 and MDA-MB231. Further investigations indicated that the mechanism of action is related to the inhibition of cell growth and the induction of apoptosis.

Caption: Experimental workflow for investigating the anticancer properties of this compound.

Experimental Protocols

Isolation and Purification of this compound from Euphorbia sogdiana

The following is a representative protocol for the isolation and purification of this compound from plant material, based on methodologies described for triterpenoid isolation.

1. Plant Material and Extraction:

-

Air-dried and powdered aerial parts of Euphorbia sogdiana are subjected to extraction with a suitable solvent, such as a mixture of dichloromethane and methanol, at room temperature.

-

The resulting crude extract is concentrated under reduced pressure.

2. Chromatographic Separation:

-

The crude extract is subjected to silica gel column chromatography.

-

A solvent gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, is used to elute different fractions.

-

Fractions are monitored by thin-layer chromatography (TLC).

3. Purification of this compound:

-

Fractions containing this compound, identified by comparison with a standard or by spectroscopic methods, are pooled and further purified.

-

Preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as methanol/water can be employed for final purification to yield pure this compound.

Cell Growth Inhibition Assay (MTT Assay)

This protocol outlines a general method to assess the cytotoxic effects of this compound on cancer cell lines.

1. Cell Culture and Seeding:

-

Human breast cancer cell lines, MCF-7 and MDA-MB-231, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Treatment with this compound:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

The stock solution is serially diluted to various concentrations in the cell culture medium.

-

The cells are treated with different concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (DMSO) only.

3. MTT Assay:

-

After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is calculated.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes a common method to detect and quantify apoptosis induced by this compound.[8]

1. Cell Treatment:

-

Cells are seeded in culture plates and treated with this compound at its IC50 concentration for a defined period.

2. Cell Staining:

-

After treatment, both floating and adherent cells are collected.

-

The cells are washed with phosphate-buffered saline (PBS) and then resuspended in a binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark at room temperature.

3. Flow Cytometry Analysis:

-

The stained cells are analyzed by flow cytometry.

-

Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.

-

Cells that are positive for both Annexin V-FITC and PI are in late apoptosis or necrosis.

-

Unstained cells are viable.

-

The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound.[8]

Conclusion

This compound is a sterol of significant interest due to its central role in the biosynthesis of essential sterols in plants and fungi and its emerging potential as a bioactive compound with anticancer properties. This technical guide has provided a detailed overview of its chemical properties, its involvement in key biological pathways, and the experimental methodologies used to investigate its effects. Further research into the signaling pathways modulated by this compound and its derivatives may unveil new therapeutic targets and applications in drug development.

References

- 1. The putative this compound 14α-demethylase OsCYP51H3 affects multiple aspects of rice growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound related steroids from Euphorbia sogdiana with cell growth inhibitory activity and apoptotic effects on breast cancer cells (MCF-7 and MDA-MB231) - Repository of Research and Investigative Information [eprints.mui.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. This compound 14α-demethylase OsCYP51G1 is involved in phytosterol synthesis and affects pollen and seed development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of Obtusifoliol in Plant Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtusifoliol, a key metabolic intermediate in phytosterol biosynthesis, plays a pivotal role in the formation of essential sterols that govern the integrity and functionality of plant cell membranes. This technical guide provides an in-depth exploration of the function of this compound, detailing its impact on membrane biophysical properties, its potential role in signaling pathways, and the experimental methodologies used to elucidate its functions. The information presented herein is intended to be a valuable resource for researchers in plant biology, cell biology, and for professionals engaged in the development of herbicides and other agrochemicals that may target the sterol biosynthesis pathway.

The Central Role of this compound in Phytosterol Biosynthesis

This compound is a tetracyclic methylsterol that serves as the primary substrate for the enzyme this compound 14α-demethylase (CYP51), a critical and highly conserved cytochrome P450 enzyme.[1][2] The demethylation of this compound is a rate-limiting step in the biosynthesis of major plant sterols, including sitosterol, stigmasterol, and campesterol.[1][2] These end-product sterols are integral components of plant cell membranes, where they modulate fluidity, permeability, and the function of membrane-embedded proteins.[3][4]

Disruption of the CYP51 enzyme, either through genetic mutation or chemical inhibition, leads to the accumulation of this compound and a depletion of downstream sterols.[1][5] This imbalance has profound consequences for plant growth and development, often resulting in severe dwarfism, reduced cell elongation, and compromised membrane integrity, ultimately leading to seedling lethality in some cases.[1][2] The phenotypic severity of cyp51 mutants underscores the indispensable role of this compound's conversion for normal plant life.[1]

This compound Biosynthesis Pathway

The biosynthesis of this compound is part of the larger isoprenoid pathway, beginning with the cyclization of 2,3-oxidosqualene. The simplified pathway leading to and from this compound is illustrated below.

Caption: Simplified biosynthetic pathway of this compound in plants.

Impact of this compound on Membrane Biophysical Properties

The accumulation of this compound, at the expense of major phytosterols, is known to disrupt the biophysical properties of plant cell membranes. While direct quantitative data for this compound's effects are limited, studies on sterol biosynthesis mutants, such as the Arabidopsis cyp51A2 mutant which accumulates this compound, reveal significant defects in membrane integrity.[1][2]

Membrane Fluidity

Phytosterols are crucial for maintaining optimal membrane fluidity. They insert into the phospholipid bilayer and, depending on the existing state of the membrane, can either increase or decrease fluidity. It is hypothesized that the accumulation of the bulkier, methylated this compound molecule in place of the more compact, mature sterols would lead to altered membrane packing and, consequently, changes in fluidity.

Table 1: Hypothetical Impact of this compound Accumulation on Membrane Fluidity

| Parameter | Wild-Type Plant Membranes | cyp51 Mutant (High this compound) | Technique |

| Laurdan Generalized Polarization (GP) | ~0.4 - 0.6 | Expected to be altered | Laurdan Fluorescence Spectroscopy |

| Anisotropy (r) | ~0.2 - 0.3 | Expected to be altered | DPH Fluorescence Polarization |

Note: The values for the cyp51 mutant are hypothetical and represent an area requiring further quantitative research. Higher Laurdan GP values generally indicate lower membrane fluidity (more ordered), while lower values indicate higher fluidity (less ordered).[6][7]

Membrane Thickness

The structure of sterols influences the thickness of the lipid bilayer. Mature phytosterols are thought to promote a more ordered and potentially thicker membrane. The presence of the 14α-methyl group on this compound may disrupt the tight packing of phospholipid acyl chains, potentially leading to a thinner and less stable membrane.

Table 2: Postulated Effect of this compound on Membrane Thickness

| Membrane Parameter | Wild-Type Plant Membranes | cyp51 Mutant (High this compound) | Measurement Method |

| Bilayer Thickness | ~4.0 - 4.5 nm | Potentially decreased | Small-Angle X-ray Scattering (SAXS) / Atomic Force Microscopy (AFM) |

Note: This table presents a hypothesis based on the known functions of sterols in membranes. Direct experimental data on this compound's effect on membrane thickness is needed.

This compound and Membrane Protein Function

The lipid environment of a membrane profoundly affects the function of embedded proteins. Alterations in membrane composition due to this compound accumulation can indirectly impact the activity of crucial membrane proteins, such as transporters and signaling receptors.

H+-ATPase Activity

The plasma membrane H+-ATPase is a primary proton pump in plants, essential for nutrient uptake, cell expansion, and maintaining cellular pH. Its activity is sensitive to the surrounding lipid environment.[8][9]

Table 3: Potential Influence of this compound on H+-ATPase Activity

| Condition | H+-ATPase Activity (µmol Pi/mg protein/min) | Putative Mechanism |

| Wild-Type (Optimal sterol composition) | Baseline activity | Proper membrane fluidity and protein conformation.[8] |

| High this compound | Potentially reduced | Altered membrane fluidity and lipid-protein interactions leading to conformational changes and reduced efficiency.[10][11] |

Note: This represents a likely scenario, and direct quantitative measurements of H+-ATPase activity in this compound-accumulating membranes are necessary for confirmation.

This compound as a Potential Signaling Molecule

Emerging evidence suggests that this compound may not only be a metabolic intermediate but could also possess signaling functions. Studies have shown that the application of this compound to plants can induce the expression of the CYP51G1-Sc mRNA, suggesting a feedback mechanism or a broader signaling role.[12]

Proposed this compound Signaling Pathway

The downstream components of a putative this compound signaling pathway are yet to be fully elucidated. However, a hypothetical model can be proposed based on the observed gene expression changes.

References

- 1. Arabidopsis cyp51 Mutant Shows Postembryonic Seedling Lethality Associated with Lack of Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arabidopsis cyp51 mutant shows postembryonic seedling lethality associated with lack of membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. mdpi.com [mdpi.com]

- 5. Biochemical characterization of a sterol mutant plant regenerated from a tobacco callus resistant to a triazole cytochrome-P-450-obtusifoliol-14-demethylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The Role of the Plasma Membrane H+-ATPase in Plant–Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plant lipid environment and membrane enzymes: the case of the plasma membrane H+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Enzymes in Obtusifoliol Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtusifoliol, a key metabolic intermediate in the sterol biosynthesis pathway of fungi and plants, undergoes a critical demethylation step catalyzed by the enzyme sterol 14α-demethylase, a member of the cytochrome P450 superfamily, designated as CYP51.[1][2][3] This enzyme is essential for the production of vital sterols like ergosterol in fungi and various phytosterols in plants, which are crucial components of cellular membranes, influencing their fluidity and permeability.[1] The significance of CYP51 extends to its role as a primary target for antifungal drugs and potential herbicides.[4] This guide provides a comprehensive overview of the core enzymes involved in this compound metabolism, with a focus on CYP51, including its kinetic properties, relevant experimental protocols, and the broader metabolic context.

Core Enzyme: Sterol 14α-demethylase (CYP51)

The primary enzyme responsible for the metabolism of this compound is sterol 14α-demethylase (CYP51) . This enzyme catalyzes the oxidative removal of the 14α-methyl group from this compound, a crucial step in the biosynthesis of ergosterol in fungi and phytosterols in plants.[1] In some organisms, this enzymatic oxidative step is considered to be one of the key steps of sterol biosynthesis.[1]

The demethylation of this compound by CYP51 is a three-step monooxygenation reaction that requires NADPH and molecular oxygen.[5][6] The reaction converts this compound to 4α-methyl-5α-ergosta-8,14,24(28)-trien-3β-ol.[5]

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic activity of CYP51 from various sources and its inhibition.

Table 1: Kinetic Parameters of Sterol 14α-Demethylase (CYP51)

| Organism/Enzyme Source | Substrate | Apparent K_m_ (µM) | Apparent V_max_ (nmol/min/nmol P450) | Reference |

| Rat (recombinant CYP51m) | Lanosterol | 10.5 | 13.9 | [7] |

| Rat (recombinant CYP51m) | 24,25-Dihydrolanosterol | 20.0 | 20.0 | [7] |

| Trypanosoma cruzi (recombinant) | BOMCC | 191 ± 55 | - | [8] |

| Human (recombinant P450 51A1) | Dihydrolanosterol | 5.0 ± 0.6 | 0.50 ± 0.03 (s⁻¹) | [9] |

| Human (recombinant P450 51A1) | 14α-CH₂OH dihydrolanosterol | 4.3 ± 0.4 | 0.67 ± 0.03 (s⁻¹) | [9] |

| Human (recombinant P450 51A1) | 14α-CHO dihydrolanosterol | 5.4 ± 0.7 | 1.7 ± 0.1 (s⁻¹) | [9] |

Table 2: Inhibition of Sterol 14α-Demethylase (CYP51) Activity

| Inhibitor | Target Organism/Enzyme | Apparent IC_50_ (µM) | Reference |

| Ketoconazole | Rat (recombinant CYP51m) | 0.2 | [7] |

| Itraconazole | Rat (recombinant CYP51m) | 0.7 | [7] |

| Fluconazole | Rat (recombinant CYP51m) | 160 | [7] |

| Ketoconazole | Trypanosoma cruzi (recombinant) | 0.014 | [8] |

| Itraconazole | Trypanosoma cruzi (recombinant) | 0.029 | [8] |

| Posaconazole | Trypanosoma cruzi (recombinant) | 0.048 | [8] |

| Miconazole | Trypanosoma cruzi (recombinant) | 0.057 | [8] |

| Fluconazole | Trypanosoma cruzi (recombinant) | 0.88 | [8] |

| CGA 214372 (R-(-) isomer) | Maize (microsomal P450) | 0.008 | [4] |

Experimental Protocols

This compound 14α-Demethylase Activity Assay

This protocol is adapted from methods used for assaying CYP51 activity in plant microsomes.[5]

a. Microsome Isolation:

-

Homogenize plant tissues (e.g., corn embryos) in a suitable buffer (e.g., phosphate buffer with sucrose and antioxidants).

-

Filter the homogenate and centrifuge at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer.

b. Enzyme Assay:

-

Prepare a reaction mixture containing the microsomal preparation, NADPH, and a buffer system (e.g., potassium phosphate buffer).

-

Initiate the reaction by adding the substrate, this compound.

-

Incubate the reaction mixture at a specific temperature (e.g., 28°C) for a defined period.

-

Stop the reaction by adding a strong base (e.g., methanolic KOH).

-

Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane).

-

Analyze the extracted sterols by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the product, 4α-methyl-5α-ergosta-8,14,24(28)-trien-3β-ol.

Purification of Recombinant CYP51

This protocol outlines a general procedure for the expression and purification of recombinant CYP51 from E. coli.[7][10][11]

a. Expression:

-

Clone the CYP51 cDNA into a suitable expression vector (e.g., pCW) with an N-terminal tag (e.g., His-tag) for purification.[11]

-

Transform the expression plasmid into a suitable E. coli strain.

-

Grow the bacterial culture and induce protein expression with an appropriate inducer (e.g., IPTG).

-

Harvest the cells by centrifugation.

b. Purification:

-

Resuspend the cell pellet in a lysis buffer and disrupt the cells by sonication or other methods.

-

Isolate the membrane fraction by ultracentrifugation.

-

Solubilize the membrane proteins using a detergent (e.g., sodium cholate).[10]

-

Purify the recombinant CYP51 using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

Further purify the enzyme using ion-exchange chromatography (e.g., DEAE-Sepharose).

-

Assess the purity and concentration of the purified protein by SDS-PAGE and spectrophotometry.[7]

Analysis of Sterol Profiles by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful method for the separation, identification, and quantification of sterols.[12]

a. Sample Preparation:

-

Saponify the lipid extract containing the sterols using a strong base (e.g., KOH in ethanol) to hydrolyze steryl esters.

-

Extract the unsaponifiable fraction containing the free sterols with an organic solvent (e.g., hexane or diethyl ether).

-

Derivatize the sterols to increase their volatility and improve chromatographic separation. A common method is silylation to form trimethylsilyl (TMS) ethers.[12]

b. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polar column).

-

Use a temperature program to separate the different sterols based on their boiling points and interactions with the stationary phase.

-

The separated compounds are then introduced into the mass spectrometer.

-

Use electron impact (EI) ionization to fragment the molecules.

-

Identify the sterols by comparing their mass spectra and retention times with those of authentic standards or with spectra from a mass spectral library.[12]

-

Quantify the individual sterols by using an internal standard and generating a calibration curve.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the position of this compound and the key enzymatic step of its demethylation within the broader sterol biosynthesis pathway in plants.

Caption: this compound metabolism in the plant sterol biosynthesis pathway.

Experimental Workflow for CYP51 Activity Analysis

This diagram outlines the key steps in a typical experimental workflow to analyze the activity of CYP51.

Caption: Workflow for analyzing CYP51 enzyme activity.

Logical Relationship of CYP51 Inhibition Assay

The following diagram illustrates the logical flow of a CYP51 inhibition assay.

Caption: Logical flow of a CYP51 inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound 14alpha-demethylase (CYP51) antisense Arabidopsis shows slow growth and long life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant sterol biosynthesis: novel potent and selective inhibitors of cytochrome P450-dependent this compound 14 alpha-methyl demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 14 alpha-demethylation of this compound by a cytochrome P-450 monooxygenase from higher plants' microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. irbv.umontreal.ca [irbv.umontreal.ca]

- 7. Purification and characterization of rat sterol 14-demethylase P450 (CYP51) expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression, Purification, and Characterization of Aspergillus fumigatus Sterol 14-α Demethylase (CYP51) Isoenzymes A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Cloning, Heterologous Expression, Purification, and Evaluation of Protein–Ligand Interactions of CYP51 of Candida krusei Azole-Resistant Fungal Strain [mdpi.com]

- 12. aocs.org [aocs.org]

The Cellular Landscape of Obtusifoliol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the subcellular localization of the enzymatic machinery responsible for the synthesis of obtusifoliol, a critical intermediate in phytosterol and brassinosteroid biosynthesis. Understanding the precise location of these enzymes within the plant cell is paramount for elucidating regulatory mechanisms and identifying potential targets for drug development and crop improvement. This document provides a comprehensive summary of current knowledge, detailed experimental protocols for localization studies, and visual representations of the biosynthetic pathway and experimental workflows.

Subcellular Localization of this compound Biosynthesis Enzymes

The synthesis of this compound from 2,3-oxidosqualene is a multi-step process primarily orchestrated within the endoplasmic reticulum (ER) . The ER serves as the central hub for sterol biosynthesis in plants, housing the majority of the requisite enzymes. However, evidence suggests that some enzymes may also be present in other subcellular compartments, indicating a complex interplay between organelles.

The following table summarizes the known subcellular locations of the key enzymes involved in the conversion of cycloartenol to this compound.

| Enzyme | Abbreviation | Substrate | Product | Primary Localization | Other Reported Localizations |

| Cycloartenol Synthase | CAS1 | 2,3-Oxidosqualene | Cycloartenol | Endoplasmic Reticulum (ER) | Lipid droplets, Mitochondria, Vacuole |

| Sterol C-24 Methyltransferase 1 | SMT1 | Cycloartenol | 24-Methylenecycloartanol | Endoplasmic Reticulum (ER) | Vacuole, Plasmodesmata, Plastid[1] |

| Cycloeucalenol Cycloisomerase | CPI1 | Cycloeucalenol | This compound | Endoplasmic Reticulum (ER) | Not extensively reported |

| Sterol C-24 Methyltransferase 2 | SMT2 | 24-Methylenelophenol | 24-Ethylidenelophenol | Endoplasmic Reticulum (ER) | Golgi apparatus, Nucleus[2] |

| This compound 14α-demethylase | CYP51 | This compound | 4α-Methyl-5α-ergosta-8,14,24(28)-trien-3β-ol | Endoplasmic Reticulum (ER) | Not extensively reported |

Experimental Protocols for Determining Subcellular Localization

The localization of this compound synthesis enzymes is primarily determined through a combination of biochemical fractionation and in situ visualization techniques. Below are detailed methodologies for key experiments.

Subcellular Fractionation by Differential and Density Gradient Centrifugation

This biochemical technique separates cellular organelles based on their size, shape, and density, allowing for the enrichment of specific compartments.

Objective: To isolate subcellular fractions (e.g., microsomes, which are enriched in ER and Golgi membranes) from plant tissue to determine the localization of target enzymes via Western blotting.

Materials:

-

Fresh plant tissue (e.g., Arabidopsis thaliana seedlings, maize coleoptiles)

-

Homogenization Buffer: 50 mM HEPES-KOH (pH 7.5), 0.33 M sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail.

-

Resuspension Buffer: 20 mM HEPES-KOH (pH 7.5), 0.33 M sucrose, 1 mM EDTA.

-

Sucrose solutions of varying concentrations (e.g., 20%, 30%, 40%, 50% w/v) for density gradients.

-

Dounce homogenizer or mortar and pestle.

-

Centrifuge and ultracentrifuge with appropriate rotors.

Procedure:

-

Homogenization: Harvest fresh plant tissue and homogenize in ice-cold Homogenization Buffer using a pre-chilled Dounce homogenizer or mortar and pestle.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts, mitochondria, and nuclei.

-

Carefully collect the supernatant (S10 fraction).

-

-

Microsome Pelleting: Centrifuge the S10 fraction at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (P100). The supernatant represents the cytosolic fraction.

-

Microsome Washing: Resuspend the P100 pellet in Resuspension Buffer and centrifuge again at 100,000 x g for 1 hour.

-

(Optional) Sucrose Density Gradient Centrifugation:

-

For further purification of ER and other membranes, resuspend the washed microsomal pellet in a small volume of Resuspension Buffer.

-

Layer the resuspended microsomes on top of a discontinuous or continuous sucrose gradient.

-

Centrifuge at 100,000 - 150,000 x g for 2-4 hours at 4°C.

-

Collect fractions from the gradient and analyze for the presence of the target enzyme and organelle-specific markers by Western blotting.

-

Immunofluorescence Microscopy

This technique uses fluorescently labeled antibodies to visualize the location of a specific protein within fixed and permeabilized cells.

Objective: To visualize the in situ localization of an enzyme of the this compound synthesis pathway in plant cells.

Materials:

-

Plant tissue (e.g., root tips, leaf sections).

-

Fixation Solution: 4% (w/v) paraformaldehyde in phosphate-buffered saline (PBS).

-

Cell Wall Digestion Solution: 1% (w/v) Cellulase, 0.5% (w/v) Pectolyase in PBS.

-

Permeabilization Buffer: 0.3% (v/v) Triton X-100 in PBS.

-

Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in PBS.

-

Primary antibody specific to the target enzyme.

-

Secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).

-

DAPI or Hoechst stain for nuclear visualization.

-

Microscope slides and coverslips.

-

Confocal laser scanning microscope.

Procedure:

-

Fixation: Incubate the plant tissue in Fixation Solution for 1 hour at room temperature.

-

Washing: Wash the tissue three times with PBS.

-

Cell Wall Digestion: Incubate the tissue in Cell Wall Digestion Solution for 30-60 minutes at 37°C.

-

Permeabilization: Incubate the tissue in Permeabilization Buffer for 15 minutes at room temperature.

-

Blocking: Incubate the tissue in Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the tissue with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.

-

Washing: Wash the tissue three times with PBS.

-

Secondary Antibody Incubation: Incubate the tissue with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature in the dark.

-

Washing: Wash the tissue three times with PBS.

-

Counterstaining: Incubate the tissue with DAPI or Hoechst stain for 10 minutes.

-

Mounting and Imaging: Mount the tissue on a microscope slide with an anti-fade mounting medium and visualize using a confocal microscope.

Immunogold Electron Microscopy

This high-resolution technique uses gold-conjugated antibodies to pinpoint the location of a protein at the ultrastructural level.

Objective: To determine the precise subcellular localization of an enzyme within specific membrane compartments or organelles.

Materials:

-

Small pieces of plant tissue.

-

Fixative: 4% paraformaldehyde and 0.1% glutaraldehyde in a suitable buffer (e.g., phosphate buffer).

-

Embedding Resin (e.g., LR White).

-

Primary antibody specific to the target enzyme.

-

Secondary antibody conjugated to gold particles of a specific size (e.g., 10 nm).

-

Uranyl acetate and lead citrate for staining.

-

Transmission Electron Microscope (TEM).

Procedure:

-

Fixation and Embedding: Fix the tissue in the fixative solution, followed by dehydration through an ethanol series and embedding in resin according to standard protocols for electron microscopy.

-

Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) of the embedded tissue and mount them on nickel grids.

-

Blocking: Float the grids on a drop of blocking solution (e.g., 5% BSA in PBS) to prevent non-specific binding.

-

Primary Antibody Incubation: Incubate the grids with the primary antibody.

-

Washing: Wash the grids by floating them on successive drops of PBS.

-

Secondary Antibody Incubation: Incubate the grids with the gold-conjugated secondary antibody.

-

Washing: Wash the grids thoroughly with PBS and then with distilled water.

-

Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.

-

Imaging: Examine the sections using a Transmission Electron Microscope. The gold particles will appear as electron-dense dots, indicating the location of the target protein.

Visualizing the this compound Synthesis Pathway and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the this compound synthesis pathway and a typical experimental workflow for subcellular localization.

References

Regulating Obtusifoliol: A Key to Plant Sterol Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals